molecular formula C7H7N3S B2722785 [6-(Methylthio)-4-pyrimidinyl]acetonitrile CAS No. 1018473-06-7

[6-(Methylthio)-4-pyrimidinyl]acetonitrile

Cat. No. B2722785
Key on ui cas rn: 1018473-06-7
M. Wt: 165.21
InChI Key: UODIUVKHTSDYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796283B2

Procedure details

A microwave vial was charged with methyl cyano[6-(methylthio)-4-pyrimidinyl]acetate (Intermediate 14, 700 mg, 3.14 mmol), sodium chloride (1.0 g, 17.11 mmol), water (1 mL) and DMSO (19 mL). The mixture was stirred and heated at 160° C. for 50 minutes in the microwave. The reaction mixture was diluted with ethyl acetate (20 mL) and washed with brine. The organic layer was dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was dissolved in DCM (10 mL) and purified by column chromatography (Biotage SP4) eluting with a gradient of 0-100% ethyl acetate and iso-hexane. Fractions containing the suspected product were combined and concentrated under reduced pressure to give the title compound (292 mg) as a yellow oil;
Name
methyl cyano[6-(methylthio)-4-pyrimidinyl]acetate
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Intermediate 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:8]1[CH:13]=[C:12]([S:14][CH3:15])[N:11]=[CH:10][N:9]=1)C(OC)=O)#[N:2].[Cl-].[Na+].O.CS(C)=O>C(OCC)(=O)C>[CH3:15][S:14][C:12]1[N:11]=[CH:10][N:9]=[C:8]([CH2:3][C:1]#[N:2])[CH:13]=1 |f:1.2|

Inputs

Step One
Name
methyl cyano[6-(methylthio)-4-pyrimidinyl]acetate
Quantity
700 mg
Type
reactant
Smiles
C(#N)C(C(=O)OC)C1=NC=NC(=C1)SC
Name
Intermediate 14
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)OC)C1=NC=NC(=C1)SC
Name
Quantity
1 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
19 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (10 mL)
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (Biotage SP4)
WASH
Type
WASH
Details
eluting with a gradient of 0-100% ethyl acetate and iso-hexane
ADDITION
Type
ADDITION
Details
Fractions containing the suspected product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC(=NC=N1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 292 mg
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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